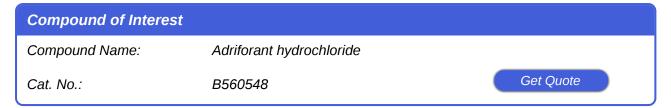


Adriforant Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Adriforant hydrochloride**, a potent and selective histamine H4 receptor (H4R) antagonist. This document consolidates key chemical and pharmacological data, detailed experimental protocols, and visual representations of its mechanism of action.

Chemical Identity and Properties

Adriforant hydrochloride is the hydrochloride salt form of Adriforant.



Property	Value	Reference
IUPAC Name	N4-(cyclopropylmethyl)-6- [(3R)-3-(methylamino)-1- pyrrolidinyl]-2,4- pyrimidinediamine, dihydrochloride hydrate	[1]
CAS Number	2096455-90-0 (hydrochloride hydrate)	[1][2][3][4]
943057-12-3 (adriforant base)	[5]	
Synonyms	PF-3893787 hydrochloride, ZPL-3893787 hydrochloride, PF-3893787, ZPL-389	[1][5]
Molecular Formula	C13H22N6 · 2HCl [XH2O]	[1]
Molecular Weight	371.74 g/mol (hydrochloride)	[2][3][4]

Mechanism of Action

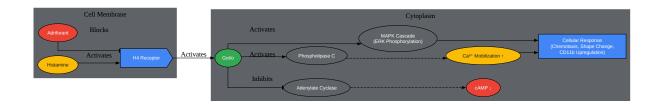
Adriforant is a competitive antagonist of the histamine H4 receptor.[6][7] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is implicated in inflammatory responses and pruritus.[6][8]

Upon histamine binding, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[9][10] H4R activation also triggers intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK phosphorylation.[6][10][11] These signaling events contribute to chemotaxis, cellular shape change, and upregulation of adhesion molecules in immune cells.[10][12]

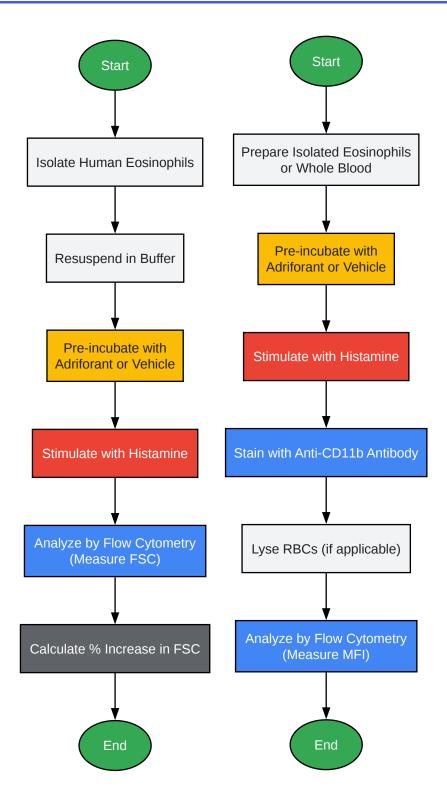
Adriforant blocks these histamine-induced signaling pathways, thereby attenuating the downstream inflammatory effects.[6][7]

Histamine H4 Receptor Signaling Pathway









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